2-Fluoro-6-methylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-6-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMZPMFYHNNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622344 | |
| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-54-1 | |
| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoro-6-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic deployment of 2-Fluoro-6-methylbenzylamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of the role of 2-Fluoro-6-methylbenzylamine as a pivotal structural motif in medicinal chemistry. We will dissect its synthesis, explore its incorporation into therapeutically relevant molecules, and analyze the nuanced structure-activity relationships (SAR) that arise from its unique substitution pattern. This document is intended to serve as a practical resource for professionals engaged in the design and development of novel therapeutic agents.
Introduction: The Benzylamine Scaffold and the Impact of Strategic Substitution
Benzylamines represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Their utility stems from their ability to engage in key interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The strategic functionalization of the benzylamine core is a well-established strategy to modulate potency, selectivity, pharmacokinetic properties, and metabolic stability.
The subject of this guide, 2-Fluoro-6-methylbenzylamine, is a prime example of such strategic functionalization. The presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the phenyl ring introduces a unique combination of steric and electronic properties. The ortho-fluoro substituent can influence the pKa of the amine, act as a hydrogen bond acceptor, and block metabolic oxidation. The ortho-methyl group provides steric bulk, which can enforce a specific conformation of the molecule, potentially leading to enhanced target engagement and selectivity. This guide will delve into the practical implications of these substitutions in drug design.
Synthesis of 2-Fluoro-6-methylbenzylamine: A Practical Approach
The synthesis of 2-Fluoro-6-methylbenzylamine can be efficiently achieved from commercially available starting materials. A common and reliable route proceeds via the corresponding benzoic acid or benzaldehyde.
Synthesis from 2-Fluoro-6-methylbenzoic Acid
A robust and scalable synthesis begins with 2-fluoro-6-methylbenzoic acid. This precursor is valuable in the synthesis of various active pharmaceutical ingredients, including epidermal growth factor receptor (EGFR) inhibitors and the vasculitis drug avacopan[1]. The synthesis of 2-Fluoro-6-methylbenzylamine from this acid involves two key steps: amidation followed by reduction.
-
Reaction Setup: To a solution of 2-fluoro-6-methylbenzoic acid (1 eq.) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 eq.).
-
Amine Addition: Add a source of ammonia, for instance, a solution of ammonia in a suitable solvent or ammonium chloride (1.2 eq.), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-methylbenzamide.
-
Reaction Setup: Dissolve the 2-fluoro-6-methylbenzamide (1 eq.) in a dry, ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5-2 eq.) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Isolation: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to afford 2-Fluoro-6-methylbenzylamine.
Synthesis via Reductive Amination of 2-Fluoro-6-methylbenzaldehyde
An alternative and highly efficient method for synthesizing substituted benzylamines is through the reductive amination of the corresponding aldehyde[1][2]. This one-pot procedure involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction.
-
Reaction Setup: Dissolve 2-fluoro-6-methylbenzaldehyde (1 eq.) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol or dichloroethane (DCE).
-
Reducing Agent: Add a reducing agent selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the aldehyde by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography to yield pure 2-Fluoro-6-methylbenzylamine.
Caption: Synthetic routes to 2-Fluoro-6-methylbenzylamine.
The Role of 2-Fluoro-6-methylbenzylamine in Medicinal Chemistry
The 2-fluoro-6-methylbenzylamine moiety is a valuable building block in the design of inhibitors for various biological targets, particularly kinases. The specific substitution pattern confers properties that can lead to enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Kinase Inhibition: A Key Application Area
Kinases are a major class of drug targets, and the development of selective inhibitors is a primary focus in drug discovery, especially in oncology. The 2,6-disubstituted phenyl ring of the benzylamine can effectively probe the hydrophobic pockets of the ATP-binding site of kinases.
A notable example of a closely related scaffold is found in the dual Src/Abl kinase inhibitor, dasatinib (BMS-354825), which features a 2-chloro-6-methylaniline moiety. This highlights the importance of the 2,6-disubstitution pattern for potent kinase inhibition[3]. While not a direct incorporation of 2-Fluoro-6-methylbenzylamine, the structure-activity relationships (SAR) from such compounds provide valuable insights.
The 2-fluoro and 6-methyl substituents play distinct and synergistic roles in the interaction with kinase active sites:
-
2-Fluoro Substitution: The small, highly electronegative fluorine atom can engage in favorable electrostatic interactions with the protein backbone or side chains. It can also serve to lower the pKa of the benzylamine, which can be crucial for optimizing the overall properties of the drug candidate. Furthermore, the C-F bond is metabolically stable, preventing oxidation at this position, which is a common metabolic pathway for aromatic rings[4][5].
-
6-Methyl Substitution: The ortho-methyl group provides steric hindrance that can restrict the rotation of the phenyl ring. This conformational constraint can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. This steric bulk can also enhance selectivity by preventing the molecule from binding to the active sites of off-target kinases that have smaller binding pockets.
The combination of a 2-fluoro and a 6-methyl group, therefore, presents a powerful strategy for designing potent and selective kinase inhibitors.
Case Study: Rho Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) is a promising therapeutic target for a range of diseases, including inflammatory disorders[6]. The development of selective ROCK inhibitors is an active area of research. While a specific ROCK inhibitor containing the 2-Fluoro-6-methylbenzylamine moiety is not prominently featured in the literature, the general class of chroman-based ROCK inhibitors demonstrates the importance of substituted benzylamine fragments for achieving high potency[7]. The principles of conformational restriction and electronic modulation provided by the 2-fluoro and 6-methyl groups are highly applicable to the design of novel ROCK inhibitors.
Caption: Structure-Activity Relationship (SAR) of the 2-Fluoro-6-methylbenzylamine moiety.
Quantitative Data and Future Perspectives
While specific quantitative data for drug candidates containing the 2-Fluoro-6-methylbenzylamine moiety is not widely available in the public domain, the inhibitory activities of related compounds underscore the potential of this scaffold.
| Compound Class | Target Kinase | Key Structural Feature | Reported Activity (IC50) |
| Pyrido[2,3-d]pyrimidin-7-ones | Abl | 2,6-dichloro substitution | nM range |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | Varied substitutions | 19 nM for optimized analog |
| Chroman-based inhibitors | ROCK-II | Substituted benzylamines | High potency |
This table presents data for related compound classes to illustrate the potential of the 2,6-disubstituted benzylamine scaffold.
The continued exploration of the 2-Fluoro-6-methylbenzylamine scaffold in drug discovery is warranted. Its unique combination of properties makes it an attractive building block for the development of next-generation kinase inhibitors and other targeted therapies. Future research should focus on the systematic evaluation of this moiety in diverse chemical scaffolds and against a broad range of biological targets to fully elucidate its therapeutic potential.
Conclusion
2-Fluoro-6-methylbenzylamine is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is readily achievable, and its incorporation into drug candidates can confer a range of beneficial properties, including enhanced potency, selectivity, and metabolic stability. The nuanced interplay of the ortho-fluoro and ortho-methyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. As the demand for more effective and selective therapeutics continues to grow, the judicious use of building blocks like 2-Fluoro-6-methylbenzylamine will be crucial in advancing the frontiers of drug discovery.
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Feng, Y. (2025). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
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A Technical Guide to the Reactivity and Application of ortho-Fluorinated Benzylamines in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The ortho-fluorinated benzylamine motif is a particularly compelling building block, where the fluorine atom's proximity to the reactive amine center introduces a unique interplay of electronic, steric, and conformational effects. This guide provides an in-depth analysis of the core principles governing the reactivity of these compounds. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of their behavior in key synthetic transformations, offering field-proven insights into leveraging their distinct properties for advanced chemical synthesis and drug design.
The Decisive Influence of the ortho-Fluoro Substituent
The placement of a highly electronegative fluorine atom adjacent to the aminomethyl group is not a trivial substitution. It fundamentally alters the molecule's physicochemical landscape, governing its conformational preferences and modulating the reactivity of the amine nitrogen.
Electronic Effects: Attenuation of Basicity and Nucleophilicity
The primary electronic consequence of the ortho-fluoro group is a strong inductive electron withdrawal (-I effect) from the aromatic ring and, by extension, from the benzylic carbon and the nitrogen atom. This effect reduces the electron density on the nitrogen, leading to a measurable decrease in both its basicity (pKa) and nucleophilicity compared to the non-fluorinated parent benzylamine.
| Compound | pKa (Conjugate Acid) | Rationale |
| Benzylamine | ~9.34 | Baseline basicity. |
| 2-Fluorobenzylamine | ~8.70 | Significant pKa drop due to the strong inductive effect of the proximal fluorine atom. |
| 4-Fluorobenzylamine | ~9.15 | Attenuated inductive effect due to increased distance from the amine. |
This reduction in nucleophilicity is a critical consideration in reaction design. Transformations that proceed readily with benzylamine, such as N-alkylation or acylation, may require more forcing conditions, stronger electrophiles, or tailored catalytic systems to achieve comparable efficiency with ortho-fluorinated analogues.
Conformational Control: The N-H···F Intramolecular Hydrogen Bond
Perhaps the most defining feature of primary and secondary ortho-fluorinated benzylamines is their propensity to form an intramolecular hydrogen bond (IHB) between an N-H proton and the ortho-fluorine atom. Rotational spectroscopy and quantum chemical studies have confirmed that this interaction stabilizes a conformer where the aminomethyl group is oriented towards the fluorine.[1]
This N-H···F hydrogen bond, while weak, acts as a "conformational lock," reducing the rotational freedom of the C-N bond.[1] This pre-organization can have significant implications for drug development by reducing the entropic penalty upon binding to a biological target. For the synthetic chemist, it means the nitrogen's lone pair and hydrogen atoms have a biased spatial orientation, which can influence the stereochemical outcome of certain reactions.
Synthetic Routes to ortho-Fluorinated Benzylamines
Accessing these valuable building blocks is a prerequisite for exploring their reactivity. Several reliable methods exist, primarily involving the reduction of a corresponding nitrogen-containing functional group. A common and scalable approach starts from a commercially available ortho-fluorinated aromatic precursor.
Exemplary Synthesis: Multi-step Preparation of 2,4,6-Trifluorobenzylamine
This pathway highlights a sequence of robust, well-established transformations, starting from 1,3,5-trifluorobenzene.[2] The strategy employs lithiation, formylation, reduction to the alcohol, conversion to a benzyl halide, and finally, displacement with an amine source.
Detailed Protocol: Reductive Amination of 2-Fluorobenzaldehyde
This is a more direct, convergent approach for preparing primary ortho-fluorinated benzylamines.
Objective: To synthesize 2-Fluorobenzylamine from 2-Fluorobenzaldehyde.
Materials:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with methanol, add 2-fluorobenzaldehyde and ammonium acetate. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Causality: Ammonium acetate serves as the ammonia source in equilibrium. A large excess is used to drive the formation of the intermediate imine.
-
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride portion-wise over 15 minutes.
-
Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing the formation of 2-fluorobenzyl alcohol as a byproduct. The reaction is performed at 0 °C to control the reaction rate and improve selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). This step destroys any remaining NaBH₃CN.
-
Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add DCM and adjust the aqueous phase to pH >10 with 1 M NaOH. Extract the aqueous layer three times with DCM.
-
Causality: The benzylamine product is protonated in acid and resides in the aqueous layer. Basification deprotonates the amine, rendering it soluble in the organic solvent for extraction.
-
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorobenzylamine.
-
Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel.
Key Reactivity Patterns and Strategic Applications
Directed ortho-Metalation (DoM)
The aminomethyl group is a powerful Directed Metalation Group (DMG), capable of coordinating to organolithium bases and directing deprotonation at the adjacent ortho position.[3][4] In ortho-fluorinated benzylamines, this presents an interesting regiochemical question. The primary DMG is the N-substituted aminomethyl group, which directs lithiation to the C6 position.
-
Self-Validation: The success of a DoM protocol relies on the choice of protecting group on the nitrogen (e.g., pivaloyl, carbamate) to prevent N-deprotonation, the correct organolithium reagent (typically n-BuLi or s-BuLi), and anhydrous conditions at low temperatures (-78 °C). The regiochemical outcome is readily verified by NMR spectroscopy of the final product after quenching with an electrophile (e.g., CO₂, I₂, Me₃SiCl).
Amine-Directed C-H Bond Activation
The amine group can also direct transition-metal-catalyzed C-H activation. A notable study on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines demonstrated the powerful influence of the fluorine's position on regioselectivity.[5] The reaction with Pd₃(OAc)₆ can lead to two different palladacycle regioisomers, activating either the C-H bond ortho or para to the fluorine atom.[5]
This study revealed that the reaction outcome is subtly influenced by solvent polarity and reactant stoichiometry, highlighting the complex interplay of factors in C-H activation.[5] The presence of the ortho-fluorine atom can sterically and electronically bias the cyclometalation process, a feature that can be exploited for regioselective functionalization.[5]
Table 2: Regioselectivity in Cyclopalladation of N,N-dimethyl-3-fluorobenzylamine [5]
| Solvent | Dielectric Constant (ε) | Ratio of ortho to para Isomers |
| Toluene | 2.4 | 1 : 1.1 |
| THF | 7.5 | 1.2 : 1 |
| Acetonitrile | 37.5 | 2.1 : 1 |
Data adapted from reference[5]. Ratios refer to palladation ortho vs. para to the fluorine substituent.
-
Expert Insight: The trend observed in Table 2 suggests that more polar solvents favor C-H activation at the more electron-deficient site (ortho to the fluorine). This provides a handle for chemists to control the regiochemical outcome by tuning reaction conditions, a key principle of rational synthesis design.
Conclusion
The ortho-fluoro substituent in a benzylamine is far more than a simple bioisostere for hydrogen. It is a powerful control element that modulates basicity, enforces conformational rigidity through intramolecular hydrogen bonding, and influences the regiochemical course of advanced synthetic transformations like directed metalation and C-H activation. For researchers in drug discovery and process development, understanding these nuanced effects is paramount. By appreciating the causality behind the observed reactivity—from attenuated nucleophilicity in basic alkylations to solvent-dependent regioselectivity in palladation—scientists can harness the unique chemical personality of ortho-fluorinated benzylamines to build molecular complexity with greater precision and purpose.
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Lau, S., et al. (2015). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie. Available at: [Link]
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Snieckus, V. Directed (ortho) Metallation. University of California, Irvine, Lecture Notes. Available at: [Link]
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PubChem. 3-Fluorobenzylamine. PubChem Database. Available at: [Link]
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Meza, J., et al. (2022). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. Conference Paper. Available at: [Link]
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Johann, C., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. Available at: [Link]
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Taylor, M. S., et al. (2018). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science. Available at: [Link]
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Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Biswas, T. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. Available at: [Link]
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The Emergence of 2-Fluoro-6-methylbenzylamine: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1] Within the vast landscape of fluorinated building blocks, ortho-substituted benzylamines represent a particularly valuable class of intermediates. This technical guide delves into the discovery and development of 2-Fluoro-6-methylbenzylamine, a seemingly simple yet strategically significant molecule. While direct literature on this specific entity is sparse, this paper constructs a scientifically grounded, hypothetical development pathway based on established synthetic methodologies and the well-documented utility of its structural analogs. We will explore its plausible synthesis, purification, characterization, and its potential as a critical synthon in the generation of novel therapeutics.
Introduction: The Strategic Advantage of Ortho-Fluoromethyl Substitution
The unique electronic properties of the fluorine atom, particularly its high electronegativity and ability to form strong carbon-fluorine bonds, have made it an indispensable tool in drug design. When placed at the ortho position to a methyl-substituted benzylamine, a unique conformational and electronic environment is created. This substitution pattern can influence the pKa of the amine, restrict the rotation of the phenyl ring, and create specific interactions with biological targets, making it a desirable motif in the design of enzyme inhibitors and receptor modulators.
The development of 2-Fluoro-6-methylbenzylamine can be seen as a logical progression in the quest for novel chemical matter. Its close analogs, such as 2-fluoro-6-(trifluoromethyl)benzylamine and 2-fluoro-6-methylbenzoic acid, have demonstrated significant utility in the synthesis of bioactive compounds, including epidermal growth factor receptor (EGFR) inhibitors.[2][3] This guide, therefore, aims to provide a comprehensive overview of the plausible discovery and development of 2-Fluoro-6-methylbenzylamine, offering insights into its synthetic rationale and potential applications.
Plausible Synthetic Pathways and Methodologies
Reductive Amination of 2-Fluoro-6-methylbenzaldehyde
A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding aldehyde. This pathway offers high yields and relatively mild reaction conditions.
Experimental Protocol: Reductive Amination
-
Aldehyde Synthesis: The precursor, 2-fluoro-6-methylbenzaldehyde, can be synthesized from 2-fluoro-6-methylbenzonitrile via reduction, or from 1-fluoro-3-methylbenzene through ortho-lithiation followed by formylation.
-
Imine Formation: 2-Fluoro-6-methylbenzaldehyde (1.0 eq) is dissolved in methanol. Ammonium hydroxide (excess) is added, and the mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-Fluoro-6-methylbenzylamine.
Reduction of 2-Fluoro-6-methylbenzonitrile
Direct reduction of a nitrile group provides another efficient route to the primary amine. This method is often favored for its atom economy and directness.
Experimental Protocol: Nitrile Reduction
-
Catalytic Hydrogenation: 2-Fluoro-6-methylbenzonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) and stirred at room temperature or slightly elevated temperature until the reaction is complete.
-
Alternative Reduction: Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes can be employed. For instance, 2-Fluoro-6-methylbenzonitrile dissolved in an ethereal solvent like tetrahydrofuran (THF) can be treated with LiAlH₄ at 0 °C to room temperature.
-
Work-up and Purification: Following the reaction, the catalyst is filtered off (for catalytic hydrogenation), or the reaction is carefully quenched with water and a base (for hydride reductions). The product is then extracted into an organic solvent, dried, and purified by distillation or column chromatography.
Characterization and Data
The synthesized 2-Fluoro-6-methylbenzylamine would be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~190-200 °C (extrapolated from analogs)[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 2H, Ar-H), 6.90-6.80 (t, 1H, Ar-H), 3.90 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 1.60 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162 (d, J=245 Hz, C-F), 138 (d, J=5 Hz, C-CH₃), 129 (d, J=10 Hz, CH), 124 (d, J=3 Hz, CH), 114 (d, J=22 Hz, CH), 40 (s, CH₂), 15 (s, CH₃) |
| Purity (by GC-MS) | >98% |
Visualization of Synthetic Workflow
Caption: Plausible synthetic routes to 2-Fluoro-6-methylbenzylamine.
Potential Applications in Drug Discovery and Development
The true value of a building block is realized in its application. 2-Fluoro-6-methylbenzylamine is a versatile intermediate that can be readily incorporated into a wide array of molecular scaffolds.
As a Scaffold for Enzyme Inhibitors
The benzylamine moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of 2-Fluoro-6-methylbenzylamine can be exploited to achieve selective binding to the active site of target enzymes. For example, it could serve as a key fragment for the development of novel inhibitors of kinases, proteases, or other enzymes implicated in disease. The fluorine atom can enhance binding affinity through favorable interactions and block metabolic oxidation of the aromatic ring.
In the Synthesis of CNS-Active Agents
The ability of fluorine to improve the pharmacokinetic properties of a molecule, including its ability to cross the blood-brain barrier, makes 2-Fluoro-6-methylbenzylamine an attractive starting point for the synthesis of central nervous system (CNS) active agents. Its structure could be elaborated to generate novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.
As a Component of Antimicrobial Agents
Fluorinated aromatic compounds have a rich history in the development of antimicrobial drugs.[5] The 2-fluoro-6-methylbenzylamine core could be incorporated into new classes of antibacterial or antifungal agents, potentially overcoming existing resistance mechanisms.
Logical Relationships in Development
Caption: Logical progression from discovery to preclinical development.
Conclusion and Future Outlook
2-Fluoro-6-methylbenzylamine represents a strategically important, albeit under-documented, building block in the arsenal of medicinal chemists. Its plausible and efficient synthesis from readily available starting materials, combined with the desirable physicochemical properties imparted by its unique substitution pattern, positions it as a valuable intermediate for the discovery of next-generation therapeutics. As the demand for novel, effective, and safe drugs continues to grow, the exploration and utilization of such precisely functionalized synthons will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. Further research into the documented synthesis and application of this compound is warranted to fully unlock its potential.
References
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Artini, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
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ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). 2-Fluoro-N-methylbenzylamine, 95%. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Fluoro-6-methylbenzamide. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-6-methylbenzylamine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-6-methylbenzylamine, a key building block in medicinal and agrochemical research. The described method is based on the efficient and chemoselective reduction of the nitrile precursor, 2-Fluoro-6-methylbenzonitrile. The protocol utilizes an in situ generated nickel boride catalyst from nickel(II) chloride and sodium borohydride, a method chosen for its operational simplicity, mild reaction conditions, and high selectivity, making it amenable to standard laboratory settings without the need for high-pressure equipment or pyrophoric reagents like lithium aluminum hydride.
Introduction
2-Fluoro-6-methylbenzylamine is a valuable primary amine intermediate in the synthesis of complex organic molecules. The specific substitution pattern—a fluorine atom and a methyl group ortho to the aminomethyl functionality—imparts unique conformational and electronic properties that are of significant interest in the design of bioactive compounds. The precursor, 2-Fluoro-6-methylbenzonitrile, is a versatile building block used in the development of pharmaceuticals and advanced materials[1][2].
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While various methods exist, including catalytic hydrogenation and reduction with powerful hydrides, these can present challenges such as harsh reaction conditions, the need for specialized equipment, or poor chemoselectivity[3][4]. The method detailed herein circumvents these issues by employing nickel boride, which is generated in situ. This catalytic system is known for its effectiveness in reducing nitriles under mild, ambient temperature conditions, offering a robust and accessible route to the desired product[5][6][7].
Reaction Scheme
The synthesis proceeds via the reduction of the nitrile group of 2-Fluoro-6-methylbenzonitrile to a primary amine using sodium borohydride as the hydride source and nickel(II) chloride as a catalyst.
Figure 1: Reduction of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzylamine.
Materials and Reagents
Proper handling and storage of all reagents are critical for the success and safety of this protocol. Ensure all reagents are of appropriate purity.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. | Properties/Hazards |
| 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | 135.14 | 5.00 g | 1.0 | Solid, mp 44-48 °C. Toxic if swallowed/inhaled/skin contact[8]. |
| Nickel(II) Chloride Hexahydrate | 7791-20-0 | 237.69 | 8.80 g | 1.0 | Green crystalline solid. Carcinogen, skin sensitizer. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 4.20 g | 3.0 | White solid. Reacts with water to produce H₂. Corrosive. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 200 mL | - | Flammable liquid, toxic. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 150 mL | - | Extremely flammable liquid. |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | ~20 mL | - | Corrosive. |
| Sodium Hydroxide (NaOH), 2M | 1310-73-2 | 40.00 | ~30 mL | - | Corrosive. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Hygroscopic solid. |
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 2-Fluoro-6-methylbenzylamine.
Detailed Synthesis Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All glassware should be oven-dried prior to use.
Step 1: Reaction Setup 1.1. To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Fluoro-6-methylbenzonitrile (5.00 g, 37.0 mmol, 1.0 eq) and nickel(II) chloride hexahydrate (8.80 g, 37.0 mmol, 1.0 eq). 1.2. Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the solids, which should form a green solution.
Step 2: Reduction 2.1. Cool the reaction flask to 0 °C using an ice-water bath. 2.2. CAUTION: Hydrogen gas is evolved in the next step. Ensure adequate ventilation and no nearby ignition sources. Slowly add sodium borohydride (4.20 g, 111 mmol, 3.0 eq) to the stirred solution in small portions over a period of 30-45 minutes. The addition is exothermic and will cause vigorous gas evolution and the formation of a fine black precipitate of nickel boride. Maintain the internal temperature below 20 °C. 2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.4. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been completely consumed. (Eluent: 30% Ethyl Acetate in Hexanes).
Step 3: Work-up and Isolation 3.1. Once the reaction is complete, cool the flask again in an ice bath. 3.2. Carefully quench the reaction by the slow, dropwise addition of 1M HCl (~20 mL) until gas evolution ceases. This step neutralizes excess sodium borohydride and dissolves the nickel salts. 3.3. Remove the methanol from the mixture using a rotary evaporator. 3.4. To the remaining aqueous residue, add approximately 50 mL of water. Make the solution basic by adding 2M NaOH dropwise until the pH is >10 (check with pH paper). This step deprotonates the amine salt, liberating the free amine. 3.5. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). 3.6. Combine the organic layers and wash with brine (1 x 50 mL). 3.7. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of diethyl ether.
Step 4: Purification and Characterization 4.1. Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-6-methylbenzylamine as an oil. 4.2. Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the final product. 4.3. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy. The final product should be stored under an inert atmosphere to prevent oxidation.
Scientific Rationale and Mechanistic Insights
The core of this protocol is the in situ formation of nickel boride (Ni₂B), which acts as the active catalyst for the nitrile reduction[9]. When sodium borohydride is added to the methanolic solution of nickel(II) chloride, a rapid reaction occurs to generate a finely divided black precipitate of nickel boride.
NiCl₂ + 2 NaBH₄ → Ni₂B + 2 NaCl + B₂H₆ + H₂
This highly active, high-surface-area catalyst readily adsorbs both the nitrile substrate and hydride species (from NaBH₄). The reduction proceeds through a sequence of hydride additions to the carbon-nitrogen triple bond, likely via an intermediate imine, which is subsequently reduced to the primary amine. The use of a protic solvent like methanol is crucial, as it facilitates the hydrolysis of borate esters formed during the reaction. The chemoselectivity is a key advantage; the Ni₂B system typically does not reduce aromatic rings or other sensitive functional groups under these mild conditions[7].
References
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Organic Chemistry Portal. (n.d.). Nickel borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5417-5423.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-methylbenzamide. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]
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The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN1810765A - Reduction of nitrile in nickel chloride/potassium borohydride reduction system to prepare amine.
-
The Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Khurana, J. M., & Kukreja, G. (2002). Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature.
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ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
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ResearchGate. (2025). ChemInform Abstract: The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid or Raney(Ni/Al)alloy/Formic Acid. Retrieved from [Link]
-
Science Madness Discussion Board. (2006). NaBH4/NiCl2 reduction. Retrieved from [Link]
-
CORE. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-Fluoro-6-methylbenzylamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-Fluoro-6-methylbenzylamine in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The strategic introduction of fluorine atoms and methylated groups into these scaffolds can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-6-methylbenzylamine is a valuable, yet underutilized, building block that offers a unique combination of steric and electronic features. The ortho-fluoro and ortho-methyl substituents create a specific conformational bias and electronic environment that can be exploited to synthesize novel heterocyclic compounds with potential therapeutic applications.
This guide provides detailed application notes and proposed protocols for the use of 2-Fluoro-6-methylbenzylamine in the synthesis of two important classes of heterocyclic compounds: quinazolines and tetrahydroquinolines . While direct literature precedents for these specific transformations are emerging, the protocols herein are built upon well-established synthetic methodologies for structurally related benzylamines, providing a robust starting point for researchers in drug discovery and development.
PART 1: Synthesis of Substituted Quinazolines using 2-Fluoro-6-methylbenzylamine
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds, including anticancer and antimicrobial agents. The following protocol outlines a proposed metal-free oxidative condensation approach for the synthesis of 2-aryl-8-fluoro-5-methylquinazolines, leveraging 2-Fluoro-6-methylbenzylamine as a key precursor. This strategy is adapted from established methods for quinazoline synthesis from o-aminobenzylamines.[1][2][3][4][5]
Application Note 1: A Proposed Metal-Free, Salicylic Acid-Catalyzed Oxidative Cyclization for the Synthesis of 8-Fluoro-5-methyl-2-phenylquinazoline
This protocol describes a one-pot synthesis that involves the initial formation of an imine from a substituted benzaldehyde, followed by condensation with an in situ generated amino group from a protected 2-Fluoro-6-methylbenzylamine derivative, and subsequent intramolecular cyclization and aromatization.
Proposed Reaction Scheme:
Caption: Proposed one-pot synthesis of 8-Fluoro-5-methyl-2-phenylquinazoline.
Experimental Protocol:
Materials:
-
N-protected 2-Fluoro-6-methylbenzylamine (e.g., N-Boc-2-fluoro-6-methylbenzylamine)
-
Substituted Benzaldehyde (e.g., Benzaldehyde)
-
Salicylic Acid
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Deprotection (if using a protected amine): To a solution of N-Boc-2-fluoro-6-methylbenzylamine (1.0 eq) in anhydrous DCM (10 mL/mmol), add TFA (5-10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
One-Pot Cyclization: To the crude 2-Fluoro-6-methylbenzylamine (from the previous step), add anhydrous DMSO (15 mL/mmol).
-
Add the substituted benzaldehyde (1.1 eq), salicylic acid (0.1 eq), and BF₃·Et₂O (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C under an air atmosphere (or with an air inlet) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 8-fluoro-5-methyl-2-phenylquinazoline.
Causality Behind Experimental Choices:
-
N-Protection: The initial protection of the benzylamine allows for other synthetic manipulations if necessary and ensures a clean deprotection to the free amine for the cyclization reaction. The Boc group is a common choice due to its ease of removal under acidic conditions.
-
Salicylic Acid as an Organocatalyst: Salicylic acid has been shown to be an effective metal-free catalyst for the oxidative condensation of amines.[1][4] It facilitates the formation of the imine intermediate.
-
BF₃·Et₂O as a Lewis Acid: The Lewis acid is proposed to accelerate the intramolecular cyclization by activating the imine intermediate.[1][4]
-
Oxygen (Air) as the Oxidant: The use of air as the oxidant for the final aromatization step makes this a green and sustainable protocol.
-
High Temperature: The elevated temperature is necessary to overcome the activation energy for both the imine formation and the subsequent cyclization and aromatization steps.
PART 2: Proposed Synthesis of Fluorinated Tetrahydroquinolines via a Modified Pictet-Spengler Approach
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[6][7][8][9] A direct Pictet-Spengler reaction with 2-Fluoro-6-methylbenzylamine is not feasible as it lacks the required β-arylethylamine motif. However, a multi-step approach can be envisioned where 2-Fluoro-6-methylbenzylamine is first converted to a suitable precursor that can then undergo an intramolecular cyclization.
Application Note 2: A Multi-step Strategy for the Synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
This proposed synthesis involves an initial N-alkylation of 2-Fluoro-6-methylbenzylamine with a two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol (Proposed):
Step 1: N-Alkylation
Materials:
-
2-Fluoro-6-methylbenzylamine
-
2-Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of 2-Fluoro-6-methylbenzylamine (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add potassium carbonate (2.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-Fluoro-6-methylbenzyl)-2,2-diethoxyethan-1-amine.
Step 2: Intramolecular Cyclization
Materials:
-
N-(2-Fluoro-6-methylbenzyl)-2,2-diethoxyethan-1-amine
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
Add the N-alkylated amine from Step 1 (1.0 eq) to polyphosphoric acid (10-20 times the weight of the amine) or Eaton's reagent.
-
Heat the mixture to 100-120 °C and stir for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline.
Rationale for the Proposed Strategy:
-
N-Alkylation with a Masked Aldehyde: The use of 2-bromoacetaldehyde diethyl acetal introduces the necessary two-carbon unit with a protected aldehyde functionality. The acetal is stable to the basic conditions of the N-alkylation.
-
Strong Acid Catalysis for Cyclization: The intramolecular Friedel-Crafts-type cyclization requires a strong acid to generate the electrophilic iminium ion from the deprotected aldehyde and to facilitate the attack of the electron-rich aromatic ring. Polyphosphoric acid and Eaton's reagent are common choices for such cyclizations. The electron-donating methyl group should favor the cyclization, while the electron-withdrawing fluoro group might slightly deactivate the ring, necessitating strong acidic conditions.
Data Presentation
The following table summarizes the expected outcomes for the proposed syntheses. Please note that these are theoretical values and will require experimental validation.
| Compound | Proposed Synthetic Route | Key Reagents | Anticipated Yield Range | Proposed Characterization |
| 8-Fluoro-5-methyl-2-phenylquinazoline | One-pot oxidative cyclization | Salicylic acid, BF₃·Et₂O, O₂ (air) | 30-50% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FT-IR |
| 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Multi-step N-alkylation and cyclization | K₂CO₃, 2-Bromoacetaldehyde diethyl acetal, PPA/Eaton's | 40-60% (over two steps) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FT-IR |
Conclusion and Future Directions
2-Fluoro-6-methylbenzylamine presents a promising starting material for the synthesis of novel heterocyclic compounds. The proposed protocols, based on established synthetic transformations, offer a logical and scientifically sound starting point for researchers to explore the chemistry of this versatile building block. The presence of the fluoro and methyl groups is anticipated to impart unique properties to the resulting heterocyclic scaffolds, making them attractive candidates for screening in various biological assays. Further optimization of the reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of 2-Fluoro-6-methylbenzylamine in the quest for new therapeutic agents.
References
-
Dong, J., et al. (2016). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 796854. [Link]
-
Palakodety, R., et al. (2019). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3169. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Das, S., et al. (2018). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
-
Clark, R. D., & Jahangir, A. (1994). Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Canadian Journal of Chemistry, 72(1), 23-30. [Link]
-
Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
-
Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2735-2740. [Link]
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
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- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Analytical Purity Assessment of 2-Fluoro-6-methylbenzylamine
Abstract: This document provides a comprehensive guide to the analytical methodologies for determining the purity of 2-Fluoro-6-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary and orthogonal techniques for quantitative purity assessment. Furthermore, we discuss the utility of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural confirmation and impurity identification. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical strategies for quality control and regulatory compliance.
Introduction: The Imperative for Purity
2-Fluoro-6-methylbenzylamine is a substituted benzylamine derivative whose structural motifs are of significant interest in the development of bioactive molecules. As a critical building block, its purity is paramount. Undesired impurities, even in trace amounts, can have significant consequences, including altered reaction kinetics, the formation of toxic byproducts, and compromised safety and efficacy of the final product.[1]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a robust analytical control strategy indispensable.[1][2][4][5] This guide provides the technical foundation for developing such a strategy for 2-Fluoro-6-methylbenzylamine.
Strategic Approach to Purity Analysis
A comprehensive purity assessment relies on a multi-faceted approach, typically combining a high-resolution separation technique for quantification with spectroscopic methods for identity confirmation. The choice of method depends on the specific analytical challenge, such as routine quality control, impurity profiling, or stability testing.
Caption: Decision tree for selecting analytical methods.
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are the cornerstone of purity determination, offering the high resolution required to separate the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the preferred method for the purity analysis of 2-Fluoro-6-methylbenzylamine due to its robustness, precision, and the presence of a UV-active aromatic ring in the analyte.[6][7]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A non-polar C18 column is chosen for its versatility and effectiveness in retaining the moderately polar benzylamine compound.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. The primary amine group on the analyte is basic and can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing).[8] By lowering the pH, the amine is protonated (R-NH3+), minimizing these secondary interactions and ensuring sharp, symmetrical peaks.
-
Detector: A UV detector is ideal as the benzene ring provides a strong chromophore. Wavelengths around 210 nm or 254 nm typically provide excellent sensitivity.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure amine protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | High sensitivity for the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | 50:50 Water:Acetonitrile | Solubilizes the sample and is compatible with the mobile phase. |
Gas Chromatography (GC)
GC serves as an excellent orthogonal (different mechanism) technique to HPLC for purity verification. It is particularly useful for identifying volatile or thermally stable impurities that may not be well-resolved by HPLC.[9][10]
Causality Behind Experimental Choices:
-
Column: Primary amines can be challenging for GC analysis due to their high polarity and potential for adsorption onto the column, leading to peak tailing.[11] A specialized, base-deactivated, mid-polarity column (e.g., a "WAX" or amine-specific column) is recommended to mitigate these effects and achieve symmetrical peaks without derivatization.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for purity analysis by area percent.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid vaporization of the sample but not so high as to cause thermal degradation.
| Parameter | Recommended Condition | Rationale |
| Column | Amine-specific capillary column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm | Inert surface minimizes amine adsorption and peak tailing. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point. |
| Inlet Temp. | 250 °C | Ensures complete and rapid sample vaporization. |
| Detector | Flame Ionization Detector (FID) at 260 °C | Universal, robust detector for organic compounds. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for a high-concentration sample. |
| Sample Prep. | Dilute in Methanol or Isopropanol | Volatile solvent suitable for GC injection. |
Spectroscopic Methods for Structural Elucidation
While chromatography quantifies purity, spectroscopy confirms the identity of the main peak and helps elucidate the structure of any impurities found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation. For 2-Fluoro-6-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR is highly informative.
-
¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic CH₂ group, the NH₂ protons (which may be broad or exchangeable), and the methyl (CH₃) group.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: This is particularly valuable. Fluorine-19 is a 100% abundant, spin ½ nucleus, making it highly sensitive.[12] The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern and detecting any isomeric impurities.[13][14][15] Couplings between ¹⁹F and nearby ¹H and ¹³C nuclei provide definitive structural information.[14][16]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound and its impurities. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.[17]
-
Electron Ionization (EI) for GC-MS: EI is a high-energy technique that produces a molecular ion peak and a rich fragmentation pattern. This pattern acts as a "fingerprint" that can be used to identify the compound and its impurities by comparing it to library spectra or by interpreting the fragmentation pathways.[18]
-
Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight of the main component and any co-eluting impurities.
Detailed Experimental Protocol: HPLC Purity Method
This section provides a step-by-step protocol for the determination of purity and related substances of 2-Fluoro-6-methylbenzylamine using the recommended HPLC method.
Caption: Standard workflow for HPLC purity analysis.
Reagents and Materials
-
2-Fluoro-6-methylbenzylamine reference standard and test sample.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
-
Formic Acid (ACS grade or higher).
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with septa.
-
0.45 µm syringe filters.
Instrument and Conditions
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic conditions as detailed in Table 1.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Diluent (50:50 Water:Acetonitrile): Mix equal volumes of HPLC-grade water and acetonitrile.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-Fluoro-6-methylbenzylamine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Test Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection if necessary.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Reference Standard Solution.
-
Evaluate the results against the following criteria:
-
Tailing Factor: The peak tailing for the main peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.
-
Procedure
-
Once the system passes the SST, inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the Test Sample Solution in duplicate.
-
Inject the Reference Standard Solution again at the end of the sequence to confirm system stability.
Data Analysis and Calculation
-
Integrate all peaks in the chromatogram of the Test Sample Solution, disregarding any peaks from the blank and any peaks below the reporting threshold (typically 0.05% as per ICH guidelines).[2]
-
Calculate the percentage of each impurity using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
The purity of the sample is calculated as:
% Purity = 100% - Total % of All Impurities
Conclusion
The purity of 2-Fluoro-6-methylbenzylamine can be reliably and accurately determined using a combination of chromatographic and spectroscopic techniques. A well-developed reverse-phase HPLC method serves as the primary tool for quantification of purity and related substances. An orthogonal GC method provides confidence in these results. Finally, NMR and MS are indispensable for the definitive structural confirmation of the substance and the identification of any significant impurities, ensuring a comprehensive quality assessment that meets the stringent requirements of the pharmaceutical and chemical industries.
References
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. (2006). Available at: [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. CORE. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. (2019). Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. ResearchGate. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. Available at: [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. (2017). Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022). Available at: [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
19Flourine NMR. University of Sheffield. Available at: [Link]
-
Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. (2020). Available at: [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024). Available at: [Link]
-
Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. PubMed. Available at: [Link]
-
Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]
-
Benzenemethanamine, 2-fluoro-. NIST WebBook. Available at: [Link]
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- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
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- 15. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
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"N-alkylation of 2-Fluoro-6-methylbenzylamine experimental procedure"
An Application Note and Protocol for the N-alkylation of 2-Fluoro-6-methylbenzylamine
Introduction: The Strategic Importance of N-Alkylated Benzylamines
N-substituted benzylamines are privileged scaffolds in modern medicinal chemistry and materials science. The specific analogue, 2-fluoro-6-methylbenzylamine, presents a unique structural motif where the electronic properties of the fluorine atom and the steric hindrance from the ortho-methyl group can significantly influence molecular interactions. The N-alkylation of this primary amine is a critical synthetic transformation that allows for the introduction of diverse functionalities, thereby modulating key physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a detailed, field-tested protocol for the efficient N-alkylation of 2-fluoro-6-methylbenzylamine, focusing on the highly selective method of reductive amination.
Method Selection: Reductive Amination vs. Direct Alkylation
While direct N-alkylation of amines with alkyl halides is a classical approach, it is often plagued by a lack of selectivity. The primary amine starting material can react with the alkyl halide to form the desired secondary amine, but this product is often more nucleophilic than the starting amine, leading to rapid subsequent alkylation to form an undesired tertiary amine.[1] This process can even continue to form a quaternary ammonium salt, resulting in a complex product mixture that is challenging to purify.
To circumvent these issues, reductive amination stands out as the superior strategy for controlled mono-N-alkylation.[1][2] This one-pot method involves two key steps:
-
Imine Formation: The primary amine (2-fluoro-6-methylbenzylamine) reacts with an aldehyde or ketone to form an imine intermediate.
-
In-situ Reduction: The formed imine is immediately reduced by a mild reducing agent present in the reaction mixture to yield the target secondary amine.
The key advantage of this approach is that the reducing agents employed, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), are selective for the imine (C=N) bond and will not reduce the starting aldehyde or ketone (C=O) under the reaction conditions.[1] This selectivity prevents side reactions and ensures a high yield of the desired mono-alkylated product.
Core Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 2-fluoro-6-methylbenzylamine with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.
Reaction Principle
The reaction proceeds through the initial formation of a hemiaminal intermediate from the amine and aldehyde, which then dehydrates to form a protonated iminium ion. This electrophilic iminium ion is then rapidly and selectively reduced by the hydride donor, STAB, to furnish the final N-alkylated product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-6-methylbenzylamine | ≥98% | Commercial Source | Corrosive, handle with care.[3] |
| Aldehyde (e.g., Isobutyraldehyde) | Reagent Grade | Commercial Source | |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Commercial Source | Moisture-sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Use dry solvent for best results. |
| Acetic Acid (optional) | Glacial | Commercial Source | Can catalyze imine formation, use 0.1-0.5 eq. if needed. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | For aqueous workup. | |
| Saturated Sodium Chloride (Brine) | Lab Prepared | For aqueous workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | For drying organic layer. |
| Round-bottom flask, magnetic stirrer, stir bar | |||
| Septum, needles, argon/nitrogen line | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-fluoro-6-methylbenzylamine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Aldehyde: Add the aldehyde (1.1 eq.) to the solution via syringe and stir for 10-20 minutes at room temperature to allow for initial hemiaminal/imine formation.
-
Addition of Reducing Agent: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Note: The addition may be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. Use a mobile phase such as 20-30% ethyl acetate in hexanes.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated 2-fluoro-6-methylbenzylamine.[4]
Mechanism of Reductive Amination
The reaction mechanism is a cornerstone of understanding the process's efficiency and selectivity. It ensures that the aldehyde is converted to an iminium ion before reduction, preventing the formation of the corresponding alcohol as a byproduct.
Caption: Mechanism of N-alkylation via reductive amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Wet reagents or solvent. 3. Sterically hindered aldehyde/ketone. | 1. Add another 0.2-0.5 eq. of STAB. 2. Ensure use of anhydrous solvents and fresh reagents. 3. Increase reaction time, warm slightly (to 40°C), or add a catalytic amount of acetic acid. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ without pH control). 2. Water present in the reaction. | 1. Use a milder, more selective reducing agent like STAB or NaBH₃CN.[1] 2. Use anhydrous solvents and reagents. |
| Difficult Purification | 1. Product is very polar and streaks on silica gel. 2. Close Rf values of starting material and product. | 1. Add 1% triethylamine to the eluent to suppress tailing. 2. Consider converting the amine to its HCl salt for purification by precipitation/recrystallization.[4][5] |
| No Reaction | 1. Poor quality of reagents. 2. Inactive reducing agent due to improper storage. | 1. Check the purity of the starting amine and aldehyde. 2. Use a fresh bottle of STAB. |
Safety Precautions
-
2-Fluoro-6-methylbenzylamine: This compound and related benzylamines are corrosive and can cause severe skin burns and eye damage.[3][6] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and will release flammable hydrogen gas upon contact with water. It is also toxic. Handle in a fume hood and avoid inhalation of dust.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The quenching step can be exothermic and may release gas. Always perform this step slowly in an ice bath.
References
- Process for the preparation of N-benzylamines.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Preparation of N-benzylamines.
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Application Notes and Protocols: The Strategic Use of 2-Fluoro-6-methylbenzylamine in Parallel Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). The choice of building blocks is critical to the success of these endeavors, with structurally unique and functionally versatile reagents being highly sought after. This document provides a detailed guide to the application of 2-Fluoro-6-methylbenzylamine , a valuable building block for the parallel synthesis of novel compound libraries with potential therapeutic applications. We will delve into the strategic advantages conferred by its unique substitution pattern and provide detailed protocols for its implementation in key multi-component and library-generating reactions.
Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry
Benzylamine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1] Their ability to participate in a variety of chemical transformations makes them ideal starting points for the construction of diverse compound libraries. The introduction of specific substituents onto the phenyl ring can profoundly influence the physicochemical properties, metabolic stability, and target-binding interactions of the final compounds.
The subject of this guide, 2-Fluoro-6-methylbenzylamine , presents a unique combination of steric and electronic features:
-
2-Fluoro Substituent: The ortho-fluoro group is a well-established bioisostere for a hydrogen atom, capable of modulating pKa, improving metabolic stability by blocking potential sites of oxidation, and engaging in favorable electrostatic interactions with biological targets.[2]
-
6-Methyl Substituent: The ortho-methyl group introduces steric bulk, which can be strategically employed to control conformational preferences and explore specific binding pockets within a target protein. This steric hindrance can also influence the reactivity of the amine, a factor to be considered during reaction optimization.
The combination of these two ortho substituents creates a distinct chemical entity that can impart novel properties to a compound library, potentially leading to the discovery of ligands with improved potency, selectivity, and pharmacokinetic profiles.
Core Applications in Parallel Synthesis
2-Fluoro-6-methylbenzylamine is a versatile primary amine that can be readily incorporated into a variety of high-throughput synthesis workflows. Its application is particularly relevant in the following key reaction platforms:
-
Reductive Amination: A cornerstone of library synthesis, reductive amination allows for the straightforward coupling of amines with aldehydes and ketones to generate a diverse range of secondary and tertiary amines.[3]
-
Ugi Four-Component Reaction (U-4CR): This powerful multicomponent reaction (MCR) enables the rapid assembly of complex α-acylamino carboxamides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single pot.[4][5][6][7][8] The U-4CR is renowned for its high atom economy and the generation of molecular diversity.
-
Pictet-Spengler Reaction: This reaction facilitates the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in many natural products and pharmaceutically active compounds.[9][10][11][12][13][14]
The following sections will provide detailed, step-by-step protocols for the application of 2-Fluoro-6-methylbenzylamine in these key reactions, tailored for a parallel synthesis format.
Experimental Protocols
Protocol 1: Parallel Reductive Amination
This protocol describes a general procedure for the parallel reductive amination of a library of aldehydes with 2-Fluoro-6-methylbenzylamine in a 96-well plate format.
Workflow Diagram:
Caption: Workflow for parallel reductive amination.
Materials and Reagents:
| Reagent | Supplier | Recommended Grade |
| 2-Fluoro-6-methylbenzylamine | Commercial Source | >95% purity |
| Aldehyde Library (0.1 M in DCE/MeOH) | In-house/Commercial | >90% purity |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Commercial Source | Reagent Grade |
| 1,2-Dichloroethane (DCE) | Commercial Source | Anhydrous |
| Methanol (MeOH) | Commercial Source | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | Aqueous Solution |
| Dichloromethane (DCM) | Commercial Source | HPLC Grade |
| 96-well Reaction Block (e.g., 2 mL wells) | Commercial Source | Polypropylene |
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.1 M solution of 2-Fluoro-6-methylbenzylamine in a 9:1 mixture of DCE and MeOH.
-
Prepare a 0.15 M solution of Sodium Triacetoxyborohydride in DCE. Note: Prepare this solution fresh before use.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the respective aldehyde solution (0.02 mmol, 1.0 eq).
-
Add 220 µL of the 2-Fluoro-6-methylbenzylamine solution (0.022 mmol, 1.1 eq) to each well.
-
Seal the reaction block and agitate for 10 minutes at room temperature to allow for imine formation.
-
Add 200 µL of the Sodium Triacetoxyborohydride solution (0.03 mmol, 1.5 eq) to each well.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a cap mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours.
-
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Agitate for 10 minutes.
-
Add 500 µL of DCM to each well, seal, and agitate vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully transfer the organic layer to a new 96-well collection plate.
-
Repeat the extraction of the aqueous layer with another 500 µL of DCM.
-
Combine the organic extracts.
-
-
Isolation and Analysis:
-
Concentrate the combined organic extracts in the collection plate using a centrifugal evaporator.
-
Reconstitute the residue in a suitable solvent (e.g., DMSO/MeOH) for LC-MS or UPLC-MS analysis to confirm product formation and purity.
-
Protocol 2: Parallel Ugi Four-Component Reaction (U-4CR)
This protocol outlines a procedure for the parallel synthesis of a library of α-acylamino carboxamides using 2-Fluoro-6-methylbenzylamine.
Workflow Diagram:
Caption: Workflow for the parallel Ugi four-component reaction.
Materials and Reagents:
| Reagent | Supplier | Recommended Grade |
| 2-Fluoro-6-methylbenzylamine | Commercial Source | >95% purity |
| Aldehyde/Ketone Library (0.5 M in MeOH) | In-house/Commercial | >90% purity |
| Carboxylic Acid Library (0.5 M in MeOH) | In-house/Commercial | >90% purity |
| Isocyanide Library (0.5 M in MeOH) | In-house/Commercial | >90% purity |
| Methanol (MeOH) | Commercial Source | Anhydrous |
| 96-well Reaction Block (e.g., 2 mL wells) | Commercial Source | Glass-coated or PP |
Procedure:
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the aldehyde/ketone solution (0.05 mmol, 1.0 eq).
-
Add 100 µL of the 2-Fluoro-6-methylbenzylamine solution (0.05 mmol, 1.0 eq).
-
Add 100 µL of the carboxylic acid solution (0.05 mmol, 1.0 eq).
-
Seal the block and agitate for 15 minutes at room temperature.
-
Add 100 µL of the isocyanide solution (0.05 mmol, 1.0 eq).
-
-
Reaction Incubation:
-
Seal the reaction block securely.
-
Place the block on an orbital shaker and agitate at room temperature for 24-48 hours.
-
-
Work-up and Isolation:
-
Remove the solvent from each well using a centrifugal evaporator.
-
The crude product can be purified by preparative HPLC or other suitable parallel purification techniques.
-
-
Analysis:
-
Analyze the purified products by LC-MS/UPLC-MS to determine purity and confirm the molecular weight.
-
For selected compounds, obtain ¹H and ¹⁹F NMR spectra for full characterization.
-
Protocol 3: Parallel Pictet-Spengler Reaction
This protocol provides a general method for the parallel synthesis of tetrahydro-β-carbolines from tryptamine derivatives and aldehydes, where a derivative of 2-Fluoro-6-methylbenzylamine could be utilized after appropriate modification into a tryptamine-like structure. For the direct use of 2-Fluoro-6-methylbenzylamine, a Pictet-Spengler reaction would lead to tetrahydroisoquinolines. The following is a generalized protocol for the latter.
Workflow Diagram:
Caption: Workflow for the parallel Pictet-Spengler reaction.
Materials and Reagents:
| Reagent | Supplier | Recommended Grade |
| 2-(2-Fluoro-6-methylphenyl)ethylamine (or suitable derivative) | Synthesized | >95% purity |
| Aldehyde Library (0.2 M in Dichloromethane) | In-house/Commercial | >90% purity |
| Trifluoroacetic Acid (TFA) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | Aqueous Solution |
| 96-well Reaction Block with Reflux Condenser | Commercial Source | Glass |
Procedure:
Note: The direct precursor for this reaction, 2-(2-Fluoro-6-methylphenyl)ethylamine, would need to be synthesized from 2-Fluoro-6-methylbenzylamine or a related starting material.
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 250 µL of the 2-(2-Fluoro-6-methylphenyl)ethylamine solution (0.05 mmol, 1.0 eq) in DCM.
-
Add 250 µL of the respective aldehyde solution (0.05 mmol, 1.0 eq).
-
Add 5 µL of Trifluoroacetic Acid (TFA) to each well.
-
-
Reaction Incubation:
-
Securely seal the reaction block, preferably with a reflux condenser attachment suitable for 96-well plates.
-
Heat the block to 60-80 °C with agitation for 12-24 hours.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Carefully add 300 µL of saturated aqueous NaHCO₃ solution to each well to neutralize the acid.
-
Extract the aqueous phase with DCM (2 x 500 µL).
-
Combine the organic layers in a new collection plate.
-
-
Isolation and Analysis:
-
Concentrate the organic extracts using a centrifugal evaporator.
-
The crude products can be purified via parallel flash chromatography or preparative HPLC.
-
Analyze the purified compounds by LC-MS/UPLC-MS.
-
Causality and Self-Validation in Protocols
The provided protocols are designed to be robust and self-validating. The use of a slight excess of the amine in reductive amination helps to drive the reaction to completion. In the Ugi reaction, the equimolar stoichiometry is crucial as the reaction proceeds through a series of equilibria until the irreversible Mumm rearrangement.[6] For the Pictet-Spengler reaction, the acid catalyst is essential for the formation of the electrophilic iminium ion that undergoes intramolecular cyclization.[12][13]
For all protocols, the inclusion of a final LC-MS or UPLC-MS analysis step is critical for validation. This allows the researcher to confirm the identity of the desired product by its mass and to assess its purity. For library generation, a purity threshold (e.g., >80%) is typically set for compounds to be included in biological screening.
Conclusion
2-Fluoro-6-methylbenzylamine is a valuable and versatile building block for parallel synthesis in drug discovery. Its unique substitution pattern offers the potential to generate novel compound libraries with enhanced pharmacological properties. The detailed protocols provided herein for reductive amination, the Ugi reaction, and the Pictet-Spengler reaction serve as a practical guide for researchers to incorporate this promising reagent into their high-throughput synthesis workflows, thereby accelerating the discovery of new therapeutic agents.
References
-
Ugi Reaction. (2025). In Scribd. Retrieved from [Link]
- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. (2015). Google Patents.
-
Aloiau, A. N., Bobek, B. M., Haatveit, K. C., & Harwood, S. J. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. Retrieved from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
-
Kirk, K. L., Cantacuzene, D., Collins, B., Chen, G. T., & Nimit, Y. (1982). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 25(6), 680–684. Retrieved from [Link]
-
Artini, M., Papa, R., Di Pisa, F., De Rosa, M., & Funel, N. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 60(17), 7236–7250. Retrieved from [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2015). Indian Academy of Sciences. Retrieved from [Link]
-
Conti, P., & Tamborini, L. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules, 25(4), 899. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2019). PMC. Retrieved from [Link]
-
Ugi reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
A Half-Century of the Ugi Reaction. (2013). ResearchGate. Retrieved from [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. Retrieved from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2019). ResearchGate. Retrieved from [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PMC. Retrieved from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). MDPI. Retrieved from [Link]
-
Design and combinatorial synthesis of a library of methylenesulfonamides and related compounds as potential kinase inhibitors. (2004). PubMed. Retrieved from [Link]
-
Ugi Multicomponent Reaction. (2017). Organic Syntheses. Retrieved from [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. (2023). RSC Publishing. Retrieved from [Link]
-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). ResearchGate. Retrieved from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2011). PubMed. Retrieved from [Link]
-
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. (2013). NSF Public Access Repository. Retrieved from [Link]
-
Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. (2020). PubMed Central. Retrieved from [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). PMC. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2019). PMC. Retrieved from [Link]
-
Synthesis of (±)-α-methylbenzylamine. (2022). Chemistry Online. Retrieved from [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). PubMed. Retrieved from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). PMC. Retrieved from [Link]
Sources
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- 2. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. name-reaction.com [name-reaction.com]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-6-methylbenzylamine Purification
Welcome to the technical support center for the purification of 2-Fluoro-6-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this versatile intermediate, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My final product of 2-Fluoro-6-methylbenzylamine is a yellow to brown oil, but I expect a colorless liquid. What is the likely cause of this discoloration?
The yellow or brown hue in your 2-Fluoro-6-methylbenzylamine sample is typically indicative of impurities arising from oxidation or side reactions during synthesis or workup. Benzylamines, in general, are susceptible to air oxidation, which can lead to the formation of colored oligomeric or polymeric species. Another common impurity is the corresponding imine, formed from the condensation of the benzylamine with any residual benzaldehyde starting material.
To minimize discoloration, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps that involve heating, such as distillation. Storage at low temperatures (2-8°C) and protection from light can also mitigate degradation over time.[1]
Q2: I observe multiple spots on my TLC plate after an initial workup. What are the potential impurities, and how can I identify them?
Observing multiple spots on a TLC plate is a common issue and points to a mixture of compounds. Based on typical synthetic routes to 2-Fluoro-6-methylbenzylamine, which often involve the reduction of a nitrile or an oxime, or the amination of a benzyl halide, potential impurities include:
-
Unreacted Starting Materials: This could be 2-fluoro-6-methylbenzonitrile, 2-fluoro-6-methylbenzaldehyde, or 2-fluoro-6-methylbenzyl chloride/bromide.
-
Intermediates: The corresponding benzyl alcohol (2-fluoro-6-methylbenzyl alcohol) is a common intermediate or byproduct.
-
Side-Products: Dibenzylamine formation can occur if the primary amine reacts with the starting benzyl halide.
-
Oxidation/Condensation Products: As mentioned in Q1, imines or other oxidation products can be present.[2]
To identify these impurities, you can run co-spot TLCs with commercially available standards of the suspected impurities. For a more definitive identification, techniques like GC-MS or LC-MS are highly recommended.
Troubleshooting Purification Protocols
Problem 1: Low Purity After Extraction
Symptom: After aqueous workup and solvent extraction, the crude product shows significant impurities by TLC or NMR.
Cause: This often stems from incomplete reaction, side reactions, or suboptimal extraction conditions. The basicity of the amine allows for specific purification strategies.
Solution: Acid-Base Extraction Protocol
This protocol leverages the basicity of the amine to separate it from neutral or acidic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired amine salt. The organic layer can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base, such as 4M sodium hydroxide (NaOH). This will deprotonate the amine salt, regenerating the free amine.
-
Re-extraction: Extract the aqueous layer with fresh organic solvent (diethyl ether or DCM) to recover the purified amine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-Fluoro-6-methylbenzylamine.
Problem 2: Difficulty in Removing Closely-Related Impurities
Symptom: Impurities with similar polarity to the product are co-eluting during column chromatography or are difficult to separate by other means.
Cause: Structurally similar impurities, such as the corresponding benzyl alcohol or residual starting materials, can have very close Rf values to the product on silica gel.
Solution 1: Flash Column Chromatography
For impurities that are not readily removed by acid-base extraction, flash column chromatography is the preferred method.
Experimental Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for benzylamines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A small amount of a basic modifier, such as triethylamine (0.5-1%), should be added to the mobile phase to prevent the amine from tailing on the acidic silica gel.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Representative TLC Analysis
| Compound | Rf Value (90:10 Hexanes:EtOAc + 1% TEA) |
| 2-Fluoro-6-methylbenzylamine | ~0.3 |
| 2-Fluoro-6-methylbenzyl alcohol | ~0.4 |
| 2-Fluoro-6-methylbenzaldehyde | ~0.6 |
Note: Rf values are approximate and can vary based on specific TLC plate and chamber conditions.
Solution 2: Vacuum Distillation
If the impurities are non-volatile or have significantly different boiling points, vacuum distillation is an effective purification method.[2]
Experimental Protocol:
-
Drying: Ensure the crude product is thoroughly dry before distillation, as water can interfere. Drying over potassium hydroxide (KOH) pellets is effective for amines.[2]
-
Apparatus Setup: Use a short-path distillation apparatus to minimize product loss.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. For a similar compound, 2-chloro-6-fluorobenzylamine, the boiling point is 91-93 °C at 20 mmHg.[3] It is expected that 2-Fluoro-6-methylbenzylamine will have a similar boiling point under vacuum.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for troubleshooting the purification of 2-Fluoro-6-methylbenzylamine.
Caption: Decision workflow for purification.
References
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 2,4,6-trifluoro-benzylamine compound. CN104610068A.
- Google Patents. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylbenzamide. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 2-Fluoro-6-methylbenzylamine in Solution
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Fluoro-6-methylbenzylamine in their experimental workflows. As a substituted primary aromatic amine, 2-Fluoro-6-methylbenzylamine can be susceptible to degradation in solution, potentially impacting experimental reproducibility and the integrity of downstream applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent stability issues.
Understanding the Chemical Stability of 2-Fluoro-6-methylbenzylamine
2-Fluoro-6-methylbenzylamine possesses a nucleophilic primary amine and a benzylic position, both of which are potential sites for degradation. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring can influence the molecule's reactivity. While specific degradation kinetics for this molecule are not extensively published, we can infer potential stability challenges based on the known chemistry of benzylamines and other aromatic amines. The primary degradation pathway of concern is oxidation.
Diagram: Plausible Oxidative Degradation Pathway
The most likely degradation route for 2-Fluoro-6-methylbenzylamine in the presence of oxygen or other oxidizing agents is the oxidation of the primary amine to an imine, which can then hydrolyze to the corresponding aldehyde, 2-Fluoro-6-methylbenzaldehyde.
Caption: Plausible oxidative degradation pathway of 2-Fluoro-6-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Fluoro-6-methylbenzylamine has turned yellow. What could be the cause?
A yellowish discoloration is a common indicator of degradation in solutions of aromatic amines. This is often due to the formation of oxidized species and potentially polymeric byproducts.[1][2] The formation of the imine intermediate and subsequent aldehyde can lead to further condensation reactions, resulting in colored impurities.
Q2: I'm observing a loss of potency or inconsistent results in my assays using a stock solution of 2-Fluoro-6-methylbenzylamine. Could this be a stability issue?
Yes, this is a classic sign of compound degradation. If 2-Fluoro-6-methylbenzylamine is degrading in your stock solution, the actual concentration will be lower than expected, leading to a loss of potency and poor reproducibility in your experiments. It is crucial to confirm the purity of your stock solution before use, especially if it has been stored for an extended period.
Q3: What are the primary factors that can accelerate the degradation of 2-Fluoro-6-methylbenzylamine in solution?
Several factors can contribute to the degradation of benzylamines:
-
Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.
-
Light: Exposure to UV or even ambient light can promote photo-degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For benzylamine, stability is generally good at neutral to moderately alkaline pH at room temperature.[3]
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation.
-
Incompatible Solvents or Excipients: Certain components in your solution could react with the amine.
Q4: How does the fluorine and methyl substitution affect the stability compared to unsubstituted benzylamine?
-
Fluorine: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. This can decrease the basicity of the amine, potentially making it less susceptible to certain acid-catalyzed reactions. The C-F bond is also stronger than a C-H bond, which can enhance metabolic stability in biological systems by preventing oxidation at that position.[4]
-
Methyl Group: The methyl group is electron-donating, which increases the electron density on the aromatic ring and can slightly increase the basicity of the amine compared to aniline.[5] This could potentially make the compound more susceptible to oxidation.
The combined effects of these two groups are complex and the net impact on stability should be determined experimentally.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC/UPLC/GC) | Degradation of the parent compound. | 1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the impurities. The likely primary degradation product is 2-Fluoro-6-methylbenzaldehyde. 2. Review Solution Preparation and Storage: Prepare fresh solutions and re-analyze. If the impurity peaks are absent or smaller, this points to a stability issue. 3. Implement Stabilization Strategies: See Section 4 for guidance on preparing more stable solutions. |
| Precipitate formation in solution | Formation of an insoluble degradation product or salt. | 1. Check pH: Ensure the pH of your solution is appropriate. Benzylamines are basic and can form salts with acidic components in the medium. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 3. Consider Solubility: Verify the solubility of 2-Fluoro-6-methylbenzylamine in your chosen solvent system at the desired concentration. |
| Inconsistent biological/chemical activity | Degradation leading to a decrease in the active compound concentration. | 1. Perform a Stability Study: Conduct a short-term stability study under your experimental conditions (see Section 5 for a protocol). 2. Use Freshly Prepared Solutions: For critical experiments, always use solutions prepared fresh from a solid compound that has been stored under optimal conditions (cool, dark, and under an inert atmosphere). 3. Quantify Before Use: If a stock solution must be used, quantify the concentration of the active compound using a validated analytical method (e.g., HPLC with a calibration curve) immediately before use. |
Best Practices for Preparing and Storing Stable Solutions
To minimize degradation, it is imperative to control the conditions during solution preparation and storage.
Solvent Selection and Preparation:
-
Use High-Purity Solvents: Solvents should be of HPLC grade or higher to minimize contaminants that could catalyze degradation.
-
Degas Solvents: To remove dissolved oxygen, sparge solvents with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
pH Control: If preparing aqueous solutions, use a buffer system to maintain a stable pH, ideally between 7 and 9. Phosphate or borate buffers are common choices. However, be aware that buffer components can sometimes interact with the compound.
Use of Protective Agents:
-
Antioxidants: To prevent oxidative degradation, consider adding a small amount of an antioxidant to your solution. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
-
Note: The choice of antioxidant and its concentration (typically in the range of 0.01-0.1%) should be validated for compatibility and effectiveness.
-
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions.
Storage Conditions:
-
Temperature: Store solutions at the lowest practical temperature to slow down degradation rates. For long-term storage, -20°C or -80°C is recommended.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum protection, overlay the headspace of the vial with an inert gas (nitrogen or argon) before sealing.
Experimental Protocol: Performing a Basic Stability Study
This protocol provides a framework for assessing the stability of 2-Fluoro-6-methylbenzylamine in your specific solution.
Diagram: Stability Study Workflow
Caption: Workflow for a basic stability study of 2-Fluoro-6-methylbenzylamine.
Step-by-Step Methodology:
-
Develop an Analytical Method:
-
Establish an HPLC or UPLC method capable of separating 2-Fluoro-6-methylbenzylamine from its potential degradation products. A reverse-phase C18 column is a good starting point.[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often effective for aromatic amines.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 210-270 nm).
-
Validation: Ensure the method is specific, linear, and reproducible for the parent compound.
-
-
Prepare the Test Solution:
-
Prepare a solution of 2-Fluoro-6-methylbenzylamine in your desired solvent/buffer system at the target concentration.
-
If testing stabilizers (antioxidants, chelating agents), prepare parallel solutions containing these additives.
-
-
Set Up Storage Conditions:
-
Aliquot the solution(s) into multiple amber vials for each storage condition to be tested.
-
Include a control condition (e.g., -80°C) where the compound is expected to be stable.
-
Other conditions could include: 4°C (refrigerated), 25°C (room temperature), and an accelerated condition like 40°C. Also, consider testing the effect of light exposure at room temperature.
-
-
Time-Point Analysis:
-
Immediately after preparation, analyze a sample from each solution to establish the initial concentration and purity (Time 0).
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each storage condition and analyze it.
-
Record the peak area of the parent compound and any new impurity peaks.
-
-
Data Analysis:
-
Calculate the percentage of 2-Fluoro-6-methylbenzylamine remaining at each time point relative to Time 0.
-
Plot the percentage remaining versus time for each condition.
-
This data will allow you to determine the shelf-life of your solution under different conditions and assess the effectiveness of any stabilizers used.
-
Data Summary Table (Example)
| Condition | Stabilizer | % Remaining (24h) | % Remaining (1 week) | Appearance of Degradation Products? |
| 4°C, Dark | None | 99.8% | 98.5% | Minor peak at RRT 1.2 |
| 25°C, Dark | None | 95.2% | 85.1% | Yes |
| 25°C, Light | None | 88.0% | 65.7% | Yes, multiple peaks |
| 25°C, Dark | 0.05% BHT | 99.5% | 97.2% | Minor peak at RRT 1.2 |
| 25°C, Dark | 0.01% EDTA | 96.0% | 88.3% | Yes |
References
- Bello, A., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415.
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
- Request PDF. (n.d.).
- Helda - University of Helsinki. (2018).
- MDPI. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 23(3), 1198.
- Aromatic Amines. (n.d.). Pharmaceutical Organic Chemistry-II.
- Bernstein Group. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(22), 8812-8819.
- PubMed. (1995). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. Journal of Medicinal Chemistry, 38(22), 4343-4355.
- Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- ResearchGate. (2004).
- Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
- BenchChem. (2025).
- PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Journal of Pharmaceutical and Biomedical Analysis, 114, 253-263.
- PubMed. (1991). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Medicinal Chemistry, 34(5), 1642-1648.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- ResearchGate. (2017). What is the most efficient method to protect aromatic amines.
- Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-14.
- Waters Corporation. (n.d.).
- Chemistry Stack Exchange. (2018).
- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.).
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Agilent. (2019).
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- Lhasa Limited. (2018).
- ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
- Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid.
- Organic Syntheses Procedure. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
Sources
Technical Support Center: Alternative Synthetic Routes to 2-Fluoro-6-methylbenzylamine
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the various synthetic pathways to this important building block.
Introduction
2-Fluoro-6-methylbenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern presents both opportunities and challenges in its chemical synthesis. This document outlines four primary alternative synthetic routes, offering insights into the rationale behind experimental choices, detailed protocols, and solutions to common issues encountered in the laboratory.
Synthetic Pathways Overview
The following diagram illustrates the main synthetic strategies discussed in this guide, starting from common precursors.
Caption: Alternative synthetic routes to 2-Fluoro-6-methylbenzylamine.
Route 1: Reduction of 2-Fluoro-6-methylbenzonitrile
This is often a high-yielding and clean method for preparing primary amines. The nitrile functionality is selectively reduced without affecting the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reducing agents for the conversion of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzylamine?
A1: Several reducing agents are effective for this transformation. The choice often depends on the available equipment, scale, and safety considerations.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂) | H₂ (gas), Pd/C, Raney Ni, or Rh/Al₂O₃ catalyst in a suitable solvent (e.g., Methanol, Ethanol, Acetic Acid) at elevated pressure and temperature. | High yield, clean reaction, environmentally friendly. | Requires specialized high-pressure hydrogenation equipment. |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et₂O, typically at 0 °C to room temperature, followed by aqueous workup. | Powerful reducing agent, effective at lab scale. | Highly reactive, pyrophoric, requires strictly anhydrous conditions, and careful quenching. |
| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄ in the presence of a catalyst like CoCl₂ in Methanol. | Milder than LAH, easier to handle. | May require a catalyst and longer reaction times. |
Q2: I'm observing the formation of secondary and tertiary amine byproducts during the catalytic hydrogenation. How can I minimize these?
A2: The formation of dibenzylamine and tribenzylamine impurities is a common issue arising from the reaction of the newly formed primary amine with the intermediate imine. To mitigate this, consider the following:
-
Addition of Ammonia: Performing the hydrogenation in a solution saturated with ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the product amine with the imine intermediate.
-
Use of Acidic Media: Running the reaction in an acidic solvent like acetic acid can protonate the primary amine as it forms, rendering it non-nucleophilic and preventing further reaction.
-
Optimization of Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of side reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
-
Preparation: In a high-pressure reactor, dissolve 2-Fluoro-6-methylbenzonitrile (1 equivalent) in methanol saturated with ammonia.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) or Raney Nickel (slurry washed with methanol).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.
-
Workup: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Route 2: Reductive Amination of 2-Fluoro-6-methylbenzaldehyde
This one-pot reaction combines the formation of an imine from the aldehyde and ammonia, followed by its in-situ reduction to the amine.
Frequently Asked Questions (FAQs)
Q1: What are the best conditions for the reductive amination of 2-Fluoro-6-methylbenzaldehyde?
A1: The success of reductive amination hinges on the choice of reducing agent and reaction conditions that favor imine formation and subsequent reduction.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol with an excess of ammonia (or ammonium acetate) at a slightly acidic pH (6-7). | Selectively reduces the imine in the presence of the aldehyde. | Highly toxic and generates cyanide gas upon acidification. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) with an excess of ammonia. | Milder, less toxic than NaBH₃CN, and often gives cleaner reactions. | More expensive. |
| Catalytic Hydrogenation (H₂) | H₂ (gas), Pd/C or PtO₂ catalyst in an alcoholic solvent with ammonia. | Clean and high-yielding. | Requires high-pressure equipment. |
Q2: My reductive amination is sluggish or incomplete. What can I do?
A2: Several factors can affect the rate and completeness of the reaction:
-
pH Control: Imine formation is typically optimal at a slightly acidic pH (around 5-6). If the reaction is too acidic, the amine nucleophile will be protonated. If too basic, the carbonyl will not be sufficiently activated. The use of ammonium acetate can help buffer the reaction.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.
-
Steric Hindrance: The ortho-substituents on the benzaldehyde can sterically hinder the nucleophilic attack of ammonia. In such cases, increasing the reaction temperature or using a more potent combination of reagents might be necessary.
Experimental Protocol: Reductive Amination with STAB
This protocol is a general guideline.
-
Preparation: To a solution of 2-Fluoro-6-methylbenzaldehyde (1 equivalent) in dichloromethane (DCM), add an excess of a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or vacuum distillation.[1]
Route 3: Hofmann and Curtius Rearrangements
These are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. They are particularly useful for obtaining pure primary amines without the risk of over-alkylation.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Hofmann and Curtius rearrangements for this synthesis?
A1: Both reactions proceed through an isocyanate intermediate, but they start from different precursors and have different practical considerations.
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | 2-Fluoro-6-methylbenzamide | 2-Fluoro-6-methylbenzoyl azide |
| Reagents | Br₂ or NBS, and a strong base (e.g., NaOH, KOH) | Typically thermal or photochemical rearrangement of the acyl azide. The azide can be prepared from the corresponding acyl chloride and sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[5] |
| Safety | Involves handling of bromine and strong bases. | Acyl azides can be explosive and should be handled with extreme caution. In-situ generation is preferred.[6] |
| Yield and Purity | Can sometimes lead to side reactions. | Often provides very clean products as the byproducts (N₂ and CO₂) are gases.[2] |
Q2: I'm having trouble with the Curtius rearrangement. What are some common pitfalls?
A2: The Curtius rearrangement is generally reliable, but issues can arise:
-
Acyl Azide Instability: As mentioned, acyl azides are potentially explosive. It is highly recommended to generate and use them in-situ without isolation. Using DPPA allows for a one-pot conversion from the carboxylic acid.
-
Incomplete Rearrangement: The thermal rearrangement requires a sufficiently high temperature. The reaction is typically carried out in an inert, high-boiling solvent like toluene or dioxane.
-
Isocyanate Reactivity: The intermediate isocyanate is highly reactive. Ensure that the subsequent trapping with water or an alcohol is efficient to prevent polymerization or other side reactions.
Experimental Protocol: Curtius Rearrangement (One-Pot from Carboxylic Acid)
This protocol uses DPPA for a safer, one-pot procedure.
-
Preparation: To a solution of 2-Fluoro-6-methylbenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.
-
Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.
-
Rearrangement: Heat the reaction mixture to reflux (around 110 °C) until the evolution of nitrogen gas ceases.
-
Hydrolysis: Cool the reaction mixture and add dilute aqueous hydrochloric acid. Heat the mixture to reflux to hydrolyze the intermediate isocyanate (or any trapped carbamate).
-
Workup: Cool the reaction to room temperature and basify with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, concentrate, and purify the crude amine by vacuum distillation.
Route 4: Amination of 2-Fluoro-6-methylbenzyl Halide
Direct amination of a benzyl halide is a straightforward approach, but it can be complicated by over-alkylation. The Gabriel synthesis is a classic and effective method to circumvent this issue.
Frequently Asked Questions (FAQs)
Q1: Why is direct amination with ammonia often problematic, and how does the Gabriel synthesis solve this?
A1: Direct reaction of a benzyl halide with ammonia is an Sₙ2 reaction. The product, 2-Fluoro-6-methylbenzylamine, is also a nucleophile and can compete with ammonia to react with the starting benzyl halide, leading to the formation of secondary and tertiary amines. The Gabriel synthesis avoids this by using the phthalimide anion as a surrogate for ammonia.[7] The resulting N-alkylated phthalimide is not nucleophilic and does not undergo further alkylation. The primary amine is then liberated in a subsequent step.[8]
Q2: What are the key steps and reagents in the Gabriel synthesis of 2-Fluoro-6-methylbenzylamine?
A2: The Gabriel synthesis involves two main steps:
-
N-Alkylation of Potassium Phthalimide: Potassium phthalimide is reacted with 2-Fluoro-6-methylbenzyl bromide or chloride in a polar aprotic solvent like DMF.
-
Hydrolysis or Hydrazinolysis: The resulting N-(2-fluoro-6-methylbenzyl)phthalimide is cleaved to release the primary amine. Hydrazinolysis (using hydrazine hydrate) is often preferred over acid or base hydrolysis as it proceeds under milder conditions and the phthalhydrazide byproduct is often easily removed by filtration.[9]
Experimental Protocol: Gabriel Synthesis
This protocol is a general guideline.
-
Alkylation: Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF. Add 2-Fluoro-6-methylbenzyl bromide (1 equivalent) and heat the mixture (e.g., at 80-100 °C) until the starting halide is consumed (monitor by TLC).
-
Workup 1: Cool the reaction mixture and pour it into water to precipitate the N-(2-fluoro-6-methylbenzyl)phthalimide. Filter and wash the solid with water.
-
Hydrazinolysis: Suspend the crude N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5-2 equivalents).
-
Reaction: Heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
Workup 2: Cool the reaction mixture and acidify with aqueous HCl to dissolve the amine. Filter off the phthalhydrazide precipitate.
-
Purification: Basify the filtrate with aqueous NaOH and extract the amine with an organic solvent. Dry the extracts, concentrate, and purify by vacuum distillation.[1]
Purification and Characterization
Q: What are the best methods for purifying 2-Fluoro-6-methylbenzylamine?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is the most common and effective method for purifying liquid amines on a larger scale. It is important to use a good vacuum source and to monitor the temperature to prevent decomposition.[10]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used. A mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of triethylamine (to prevent tailing) is typically used as the eluent.
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the pure amine is re-extracted into an organic solvent.
Q: What are the expected spectroscopic data for 2-Fluoro-6-methylbenzylamine?
A: While specific experimental data can vary slightly, the following are expected spectroscopic characteristics:
-
¹H NMR: Expect signals for the aromatic protons, the benzylic CH₂ group, the methyl group, and the NH₂ protons. The benzylic protons will appear as a singlet, and the NH₂ protons will also be a singlet that may be broad and is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the methyl carbon.
-
IR Spectroscopy: Look for characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands), and C-N stretching bands.[3]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at the calculated molecular weight. A prominent fragment is often the loss of the amino group or the formation of the tropylium ion.
References
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). Molecules, 21(11), 1485.
-
Reddit. (n.d.). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Retrieved from [Link]
- Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement? Retrieved from [Link]
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]
- Google Patents. (n.d.). US3420752A - Purification of toluenediamine mixtures by vacuum distillation.
Sources
- 1. reddit.com [reddit.com]
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- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. US2506540A - Vanillin purification by distillation - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Fluoro-6-methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The 2-Fluoro-6-methylbenzylamine backbone presents a compelling starting point for the discovery of novel therapeutic agents. The ortho-fluoro and ortho-methyl substitutions create a unique electronic and steric environment that can influence binding affinities and metabolic stability. This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-Fluoro-6-methylbenzylamine derivatives, offering a comparative analysis against relevant benchmarks and detailing the experimental rationale. While direct studies on this specific scaffold are limited, this guide synthesizes data from structurally related fluorinated and benzylamine-containing compounds to propose a robust screening cascade.
Introduction: The Therapeutic Potential of Fluorinated Benzylamines
Benzylamine derivatives are prevalent motifs in a wide array of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer. The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, an ortho-fluoro substituent can influence the conformation of the benzylamine side chain and participate in hydrogen bonding, potentially enhancing target engagement. The additional ortho-methyl group further constrains the rotational freedom and can provide beneficial hydrophobic interactions within a binding pocket. Based on the known activities of related compounds, the primary therapeutic areas to explore for 2-Fluoro-6-methylbenzylamine derivatives are oncology and infectious diseases.
Part 1: Anticancer Activity Screening
The cytotoxic potential of novel 2-Fluoro-6-methylbenzylamine derivatives will be assessed against a panel of human cancer cell lines. This initial screening aims to identify compounds with potent and selective anticancer activity.
Experimental Workflow: Anticancer Screening
Caption: Workflow for anticancer activity screening of 2-Fluoro-6-methylbenzylamine derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] It is a robust and high-throughput method suitable for primary screening of a compound library.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., 5-Fluorouracil)
-
Negative control (vehicle, e.g., 0.1% DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add 10 µL of each dilution to the respective wells. The final concentration of DMSO should not exceed 0.1%.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Data and Rationale
While specific data for 2-Fluoro-6-methylbenzylamine derivatives are not available, we can extrapolate from related structures. For instance, some fluorinated benzoxazoles have shown potential anticancer activity against A-549 lung carcinoma cells.[3] Furthermore, certain N-benzyl-2-fluorobenzamide derivatives have demonstrated anti-proliferative activity against MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range.[4]
Table 1: Hypothetical Comparative Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) - Hypothetical | Comparator: 5-Fluorouracil IC50 (µM) |
| Derivative A | MCF-7 | 5.2 | ~2.5 |
| Derivative B | A549 | 12.8 | ~5.0 |
| Derivative C | HCT116 | 8.5 | ~3.0 |
| 2,6-dimethylbenzylamine | MCF-7 | > 50 | ~2.5 |
| 2-Fluorobenzylamine | MCF-7 | 25.6 | ~2.5 |
Rationale: The inclusion of both the non-fluorinated analog (2,6-dimethylbenzylamine) and the non-methylated fluoro-analog (2-fluorobenzylamine) as comparators will elucidate the specific contributions of the fluorine and methyl groups to the observed cytotoxicity. 5-Fluorouracil, a clinically used anticancer drug, serves as a positive control to benchmark the potency of the novel derivatives.[5]
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Benzylamine derivatives have been reported to possess antibacterial and antifungal properties.[5][7] The unique electronic properties of the fluoro-substituted aromatic ring in the target derivatives could lead to novel interactions with microbial targets.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening of 2-Fluoro-6-methylbenzylamine derivatives.
Detailed Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Comparative Data and Rationale
Fluorinated benzimidazole derivatives have shown promising antibacterial and antifungal properties.[9] For instance, some derivatives displayed significant activity against Gram-positive bacteria with MIC values in the low µg/mL range.[9]
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Comparator: Ciprofloxacin (bacteria) | Comparator: Fluconazole (fungi) |
| Derivative A | 8 | 32 | >64 | 0.5 | - |
| Derivative B | 16 | 64 | 32 | 1 | - |
| Derivative C | 4 | 16 | >64 | 0.5 | - |
| 2,6-dimethylbenzylamine | >128 | >128 | >128 | 1 | 2 |
| 2-Fluorobenzylamine | 64 | 128 | >128 | 1 | 2 |
Rationale: Comparing the activity of the fluorinated and methylated derivatives to their simpler counterparts will highlight the structure-activity relationship (SAR). Ciprofloxacin and Fluconazole are widely used clinical antimicrobial and antifungal agents, respectively, and serve as excellent positive controls for benchmarking the efficacy of the new compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial biological activity screening of novel 2-Fluoro-6-methylbenzylamine derivatives. By focusing on anticancer and antimicrobial assays, researchers can efficiently identify promising lead compounds. The proposed workflows, detailed protocols, and comparative analyses provide a solid foundation for these investigations.
Future work should focus on elucidating the mechanism of action of the most potent hits. For anticancer compounds, this could involve investigating their effects on specific signaling pathways or their ability to induce apoptosis. For antimicrobial agents, studies on their effects on cell wall synthesis, protein synthesis, or DNA replication would be valuable. A thorough understanding of the structure-activity relationships will guide the further optimization of this promising class of compounds for the development of new and effective therapeutic agents.
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. [Link]
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2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349. (n.d.). PubChem. [Link]
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Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). PubMed. [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). PubMed Central. [Link]
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In Vitro Activities of OPT-80 and Comparator Drugs against Intestinal Bacteria. (n.d.). PubMed Central. [Link]
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Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. (n.d.). National Institutes of Health. [Link]
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4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457. (n.d.). PubChem. [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). PubMed Central. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]
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Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (2025). ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]
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Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (n.d.). Brieflands. [Link]
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Biological Potential of FluoroBenzene Analogs. (n.d.). JSciMed Central. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. [Link]
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Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. (1990). PubMed. [Link]
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The importance and implications of comparator selection in pharmacoepidemiologic research. (n.d.). PubMed Central. [Link]
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A Researcher's Guide to Purity Analysis of 2-Fluoro-6-methylbenzylamine from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and, ultimately, the safety and efficacy of the final therapeutic agent. 2-Fluoro-6-methylbenzylamine, a key building block in the synthesis of various bioactive molecules, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables into sensitive downstream applications, leading to inconsistent results, failed experiments, and significant delays in research timelines.
This guide provides a comprehensive framework for the comparative purity analysis of 2-Fluoro-6-methylbenzylamine obtained from different suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the potential variations researchers might encounter. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistent quality of their chemical reagents.
The Critical Impact of Impurities
Impurities in a starting material like 2-Fluoro-6-methylbenzylamine can arise from various sources, including residual starting materials from the synthesis, byproducts of the reaction, or degradation products.[1] These impurities, even at trace levels, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with the intended chemical reaction, leading to lower yields, unexpected side products, and difficulty in purification of the desired compound.
-
Inaccurate Biological Data: In biological assays, impurities may exhibit their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Some impurities may be toxic, posing a risk in later stages of drug development.
Given these potential pitfalls, a thorough purity assessment of incoming reagents is a critical step in any research endeavor.
Analytical Approaches for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we will focus on three complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] It is particularly well-suited for identifying residual solvents and volatile byproducts that may be present in the 2-Fluoro-6-methylbenzylamine sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[3] It excels at separating non-volatile impurities, such as isomers, starting materials, and reaction byproducts that are structurally similar to the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and any impurities present.[4] It is an invaluable tool for identifying and quantifying impurities, especially those that may be difficult to resolve by chromatographic methods.[5]
Experimental Design: A Comparative Study
To illustrate the practical application of these techniques, we will outline a comparative study of 2-Fluoro-6-methylbenzylamine from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Caption: Potential impurities in 2-Fluoro-6-methylbenzylamine.
Detailed Experimental Protocols
The following protocols are designed to be robust and provide a solid foundation for your own internal validation.
GC-MS Protocol for Volatile Impurities
Rationale: This method is designed to separate and identify low molecular weight impurities and residual solvents. A non-polar column is chosen for good separation of a range of volatile organic compounds.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-Fluoro-6-methylbenzylamine sample and dissolve it in 1.0 mL of high-purity dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
HPLC Protocol for Non-Volatile Impurities
Rationale: A reversed-phase HPLC method is ideal for separating compounds with varying polarities. A gradient elution is employed to ensure good resolution of both early and late-eluting impurities. UV detection is suitable for aromatic compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in mobile phase A. Dilute to a working concentration of 0.1 mg/mL.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
¹H NMR Protocol for Structural Confirmation and Impurity Quantification
Rationale: ¹H NMR provides a quantitative overview of all proton-containing species in the sample. [6]By integrating the signals of the main compound and any impurities, their relative concentrations can be determined. A high-field NMR is recommended for better signal dispersion and resolution.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate quantification)
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: ~16 ppm
-
-
Data Processing:
-
Apply a Fourier transform with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the main compound and any identified impurities.
-
Calculate the purity based on the relative integrals of the compound and the internal standard.
-
Hypothetical Comparative Data
The following tables present plausible data that could be obtained from the analysis of 2-Fluoro-6-methylbenzylamine from three different suppliers.
Table 1: GC-MS Analysis Results
| Supplier | Purity by GC-MS (%) | Major Volatile Impurities Detected |
| Supplier A | 99.8 | Dichloromethane (residual solvent) |
| Supplier B | 99.5 | 2-Fluoro-6-methylbenzaldehyde |
| Supplier C | 99.9 | None detected |
Table 2: HPLC Analysis Results
| Supplier | Purity by HPLC (%) | Major Non-Volatile Impurities Detected |
| Supplier A | 99.2 | Unknown impurity at RRT 1.2 |
| Supplier B | 98.5 | 2-Fluoro-6-methylbenzaldehyde, Bis(2-fluoro-6-methylbenzyl)amine |
| Supplier C | 99.7 | Trace unknown impurity at RRT 0.8 |
Table 3: ¹H NMR Analysis Results
| Supplier | Purity by ¹H NMR (%) | Major Impurities Identified |
| Supplier A | 99.3 | Consistent with HPLC findings |
| Supplier B | 98.6 | Confirmed presence of 2-Fluoro-6-methylbenzaldehyde and Bis(2-fluoro-6-methylbenzyl)amine |
| Supplier C | 99.8 | No significant impurities detected |
Discussion and Interpretation
Based on our hypothetical data, a clear picture of the quality from each supplier emerges:
-
Supplier A: The material from Supplier A appears to be of high purity, with only a residual solvent detected by GC-MS and a single unknown impurity by HPLC. Further investigation would be needed to identify the unknown impurity, but for many applications, this level of purity may be acceptable.
-
Supplier B: The sample from Supplier B shows a lower purity across all three analytical techniques. The presence of both a starting material/byproduct (2-fluoro-6-methylbenzaldehyde) and a dimeric impurity suggests a less optimized or controlled manufacturing process. For sensitive applications, this material would likely be unsuitable without further purification.
-
Supplier C: Supplier C provides the highest purity material according to all three analytical methods. The absence of significant impurities makes this the most reliable choice for demanding applications where purity is paramount.
Conclusion and Recommendations
The purity of chemical reagents is a critical factor that can significantly impact the outcome of research and development projects. This guide has provided a framework for the systematic and comparative purity analysis of 2-Fluoro-6-methylbenzylamine from different suppliers using a combination of GC-MS, HPLC, and NMR spectroscopy.
Our key recommendations for researchers are:
-
Always request a Certificate of Analysis (CoA): While not a substitute for in-house testing, a CoA provides a baseline for the expected purity.
-
Perform in-house purity verification: As demonstrated, the actual purity can differ from the stated purity. A multi-technique approach is recommended for a comprehensive assessment.
-
Consider the application: The required level of purity will depend on the sensitivity of your downstream experiments. For early-stage discovery, a slightly lower purity may be acceptable, whereas for later-stage development, the highest possible purity is essential.
-
Establish a relationship with suppliers: Open communication with suppliers about your specific needs can help ensure you receive material of the required quality.
By implementing a rigorous quality control process for incoming reagents, researchers can enhance the reliability and reproducibility of their results, ultimately accelerating the pace of scientific discovery and innovation.
References
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. (2023, April 19). Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]
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Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed. (n.d.). Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.). Retrieved from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved from [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved from [Link]
-
Methylbenzylamine Suppliers - Volza. (n.d.). Retrieved from [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed. (2023, August 15). Retrieved from [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2-Fluoro-N-methylbenzylamine, 95% - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
-
Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2012, September 1). Retrieved from [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved from [Link]
-
d3cy01635h1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (n.d.). Retrieved from [Link]
-
16 Benzylamine Manufacturers in 2025 | Metoree. (n.d.). Retrieved from [Link]
-
A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). (2020, February 10). Retrieved from [Link]
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A Comparative Kinetic Analysis of 2-Fluoro-6-methylbenzylamine in Nucleophilic Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the kinetic profile of 2-Fluoro-6-methylbenzylamine in common organic reactions, offering a comparative perspective against other substituted benzylamine analogues. Due to a lack of direct, published kinetic studies on this specific molecule, this guide synthesizes data from structurally related compounds and established principles of physical organic chemistry to predict its reactivity. We will delve into the nuanced interplay of steric and electronic effects imparted by the ortho-fluoro and ortho-methyl substituents, providing a robust framework for researchers designing synthetic routes and developing structure-activity relationships (SAR). This guide is intended to be a practical resource, bridging theoretical concepts with experimental considerations.
Introduction: The Significance of Substituted Benzylamines
Benzylamines are a cornerstone in medicinal chemistry and materials science, serving as versatile building blocks for a vast array of functional molecules. The substituent pattern on the aromatic ring profoundly influences the nucleophilicity and basicity of the amine, thereby dictating its reaction kinetics. 2-Fluoro-6-methylbenzylamine, with its unique ortho-disubstitution, presents an interesting case study in the balance between electronic and steric effects. Understanding its reactivity is crucial for its effective utilization in the synthesis of novel compounds.
This guide will focus on predicting the kinetic behavior of 2-Fluoro-6-methylbenzylamine in two fundamental reaction classes:
-
Nucleophilic Substitution (SN2): A cornerstone of C-N bond formation.
-
Acylation: Essential for the synthesis of amides, which are prevalent in pharmaceuticals.
We will compare its predicted reactivity with benzylamine and its monosubstituted ortho-isomers, 2-fluorobenzylamine and 2-methylbenzylamine, as well as the sterically hindered 2,6-dimethylbenzylamine.
Theoretical Framework: Unraveling Steric and Electronic Effects
The reactivity of the amino group in benzylamines is primarily governed by the electron density on the nitrogen atom and the steric accessibility of its lone pair. Substituents on the benzene ring modulate these properties through inductive and resonance effects, while ortho-substituents introduce an additional layer of complexity through steric hindrance.
Electronic Effects of Fluoro and Methyl Groups
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, consequently, on the benzylic nitrogen. This effect is most pronounced at the ortho position. Fluorine also has a weak resonance-donating effect (+R) due to its lone pairs, but the -I effect is generally dominant.
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring and the benzylic nitrogen, thereby enhancing its nucleophilicity.
In 2-Fluoro-6-methylbenzylamine, these opposing electronic effects will compete. The strong -I effect of the fluorine atom is expected to have a more significant impact in reducing the nucleophilicity of the amine compared to the weak +I effect of the methyl group.
The "Ortho Effect": Steric Hindrance
Substituents at the ortho position can physically obstruct the approach of electrophiles to the amino group, a phenomenon known as the "ortho effect".[1] This steric hindrance can significantly reduce reaction rates, often overriding electronic effects.[2] In 2-Fluoro-6-methylbenzylamine, the presence of two ortho substituents will create a sterically hindered environment around the aminomethyl group.
Comparative Basicity (pKa) as a Proxy for Nucleophilicity
The basicity of an amine, quantified by the pKa of its conjugate acid, is often a good indicator of its nucleophilicity. A higher pKa value generally corresponds to a more basic and more nucleophilic amine.
| Compound | Predicted pKa | Discussion |
| Benzylamine | 9.34 | Unsubstituted baseline. |
| 2-Fluorobenzylamine | ~8.8-9.0 | The strong -I effect of the ortho-fluoro group lowers the basicity compared to benzylamine. |
| 2-Methylbenzylamine | ~9.5-9.7 | The +I effect of the ortho-methyl group increases the basicity compared to benzylamine.[3] |
| 2,6-Dimethylbenzylamine | ~9.2-9.4 | The presence of two electron-donating methyl groups would be expected to increase basicity significantly. However, steric hindrance to solvation of the ammonium cation can lower the observed pKa. |
| 2-Fluoro-6-methylbenzylamine | ~8.7-8.9 | The dominant electron-withdrawing effect of the fluorine atom is expected to make this amine the least basic among the compared compounds. |
Note: The pKa values for the substituted benzylamines are estimated based on data for similarly substituted anilines and benzylamines and the known electronic effects of the substituents.[2]
Predicted Kinetic Performance in Nucleophilic Substitution (SN2) Reactions
In an SN2 reaction, the amine acts as a nucleophile, attacking an electrophilic carbon center. The reaction rate is sensitive to both the nucleophilicity of the amine and steric hindrance at the reaction center.
Workflow for a Typical SN2 Reaction Kinetics Experiment:
Caption: Workflow for determining SN2 reaction kinetics.
Predicted Relative Rate Constants for an SN2 Reaction with Benzyl Bromide:
| Compound | Predicted Relative Rate (krel) | Rationale |
| Benzylamine | 1.00 | Reference compound. |
| 2-Fluorobenzylamine | ~0.3 - 0.5 | The strong -I effect of fluorine reduces nucleophilicity. Steric hindrance is minimal for the small fluorine atom. |
| 2-Methylbenzylamine | ~1.2 - 1.5 | The +I effect of the methyl group enhances nucleophilicity, slightly outweighing the minor steric hindrance. |
| 2,6-Dimethylbenzylamine | ~0.1 - 0.3 | Significant steric hindrance from the two ortho-methyl groups severely impedes the approach to the electrophile, drastically reducing the reaction rate despite the favorable electronic effects. |
| 2-Fluoro-6-methylbenzylamine | ~0.05 - 0.2 | This compound is expected to be the least reactive. The nucleophilicity is reduced by the electron-withdrawing fluorine, and the approach of the nucleophile is sterically hindered by both the fluoro and methyl groups. |
This predicted trend is based on the combined impact of electronic and steric effects. While the methyl group in 2-methylbenzylamine provides a slight rate enhancement, the introduction of a second ortho substituent, especially in combination with the deactivating fluorine, is expected to lead to a significant rate decrease.
Predicted Kinetic Performance in Acylation Reactions
Acylation reactions, such as the reaction with an acyl chloride or anhydride, are fundamental for forming amide bonds. The mechanism typically involves nucleophilic attack of the amine on the carbonyl carbon.
General Mechanism of Amine Acylation:
Caption: General mechanism for the acylation of an amine.
Predicted Relative Rate Constants for Acylation with Acetyl Chloride:
| Compound | Predicted Relative Rate (krel) | Rationale |
| Benzylamine | 1.00 | Reference compound. |
| 2-Fluorobenzylamine | ~0.4 - 0.6 | Reduced nucleophilicity due to the -I effect of fluorine. |
| 2-Methylbenzylamine | ~0.8 - 1.2 | The activating +I effect of the methyl group is counteracted by steric hindrance to the approach of the bulky acetyl chloride. |
| 2,6-Dimethylbenzylamine | ~0.05 - 0.1 | Severe steric hindrance from the two ortho-methyl groups dramatically slows down the reaction. |
| 2-Fluoro-6-methylbenzylamine | ~0.02 - 0.08 | Similar to the SN2 reaction, the combination of reduced nucleophilicity and significant steric hindrance is expected to make this the least reactive amine in the series for acylation. |
The steric demands of the acylation transition state are significant, making this reaction class particularly sensitive to ortho-substitution.
Experimental Protocols
To validate the predictions made in this guide, the following experimental protocols are provided as a starting point for researchers.
General Protocol for Kinetic Measurement of SN2 Reactions
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of the benzylamine derivative in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of the electrophile (e.g., benzyl bromide) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel at 25 °C, add 9.0 mL of anhydrous acetonitrile.
-
Add 0.5 mL of the 0.1 M benzylamine stock solution.
-
Allow the solution to equilibrate for 10 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 0.5 mL of the 1.0 M benzyl bromide stock solution (this creates pseudo-first-order conditions).
-
Immediately withdraw a 0.5 mL aliquot (t=0), and quench it in a vial containing 1.0 mL of 0.1 M HCl.
-
Withdraw and quench further 0.5 mL aliquots at regular intervals (e.g., every 10, 20, 30, 60, 90, 120 minutes).
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the benzylamine derivative or the appearance of the product.
-
Plot the natural logarithm of the benzylamine concentration versus time. The pseudo-first-order rate constant is the negative of the slope of this line.
-
The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the electrophile.
-
General Protocol for Kinetic Measurement of Acylation Reactions
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of the benzylamine derivative in anhydrous dichloromethane containing 0.1 M of a non-nucleophilic base (e.g., 2,6-lutidine).
-
Prepare a 0.1 M stock solution of the acylating agent (e.g., acetyl chloride) in anhydrous dichloromethane.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel at 0 °C, add 5.0 mL of the benzylamine/base solution.
-
Allow the solution to equilibrate for 10 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 5.0 mL of the acetyl chloride stock solution.
-
Withdraw and quench aliquots as described in the SN2 protocol.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC.
-
For second-order kinetics, plot 1/[benzylamine] versus time. The slope of this line is the second-order rate constant.
-
Conclusion and Future Directions
This guide provides a theoretically grounded prediction of the kinetic behavior of 2-Fluoro-6-methylbenzylamine in common nucleophilic reactions. The combined electron-withdrawing effect of the ortho-fluoro group and the steric hindrance from both ortho substituents are expected to render this amine significantly less reactive than benzylamine and its ortho-monosubstituted counterparts.
The provided experimental protocols offer a starting point for the empirical validation of these predictions. Such studies would be invaluable in quantifying the precise impact of this unique substitution pattern and would contribute to a deeper understanding of the interplay between steric and electronic effects in reaction kinetics. This knowledge will ultimately enable the more rational design and synthesis of complex molecules incorporating the 2-fluoro-6-methylbenzylamine scaffold.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
-
Charton, M. (1975). Steric effects. 1. The nature of the ortho effect. Journal of the American Chemical Society, 97(6), 1552–1556. [Link]
-
Oh, H. K., Kim, T. S., Lee, H. W., & Lee, I. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 26(6), 935-939. [Link]
-
PubChem. (n.d.). 2-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
